chemical properties and molecular weight of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL
chemical properties and molecular weight of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL
An In-depth Technical Guide to the Chemical Properties and Applications of Fluorinated Phenylpropanolamines: A Case Study on 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol
Introduction
To address the topic of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol, a comprehensive search of the scientific literature and chemical databases was conducted. This search revealed a significant data gap, as this specific compound is not well-characterized in publicly available resources. For researchers and drug development professionals, navigating such data-scarce environments is a common challenge.
In lieu of a direct analysis, this guide will focus on a closely related and structurally significant analogue: 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol (CAS 1491000-84-0). This compound serves as an excellent case study for understanding the chemical properties and potential applications of fluorinated phenylpropanolamines, a class of molecules with considerable interest in medicinal chemistry.
The strategic decision to use the trifluoromethyl (-CF3) analogue as a proxy for the trifluoromethoxy (-OCF3) compound is rooted in the principle of bioisosterism. In drug design, the -CF3 group is frequently employed as a bioisostere for the -OCF3 group, as they share key physicochemical properties such as high electronegativity, metabolic stability, and the ability to modulate lipophilicity.[1][2][3][4] An understanding of the synthesis, characterization, and potential applications of the more well-documented -CF3 analogue can therefore provide valuable insights for researchers working with related fluorinated molecules.
This guide, written from the perspective of a Senior Application Scientist, will provide an in-depth exploration of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol, covering its chemical properties, a plausible synthetic route, detailed spectroscopic characterization, and its potential role in drug discovery.
The fundamental physicochemical properties of a compound are critical for its handling, formulation, and biological activity. For 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol, the key properties are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 1491000-84-0 | [5] |
| Molecular Formula | C₁₀H₁₂F₃NO | [5] |
| Molecular Weight | 219.20 g/mol | [5] |
| Purity | ≥98% | [5] |
| Physical Form | Solid | ChemScene |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [5] |
| LogP | 1.8716 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Rotatable Bonds | 2 | [5] |
These properties suggest a molecule with moderate lipophilicity and the potential for good oral bioavailability, making it an attractive scaffold for drug development.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
